Product packaging for Irganox 858(Cat. No.:CAS No. 992-53-0)

Irganox 858

Cat. No.: B14140139
CAS No.: 992-53-0
M. Wt: 664.0 g/mol
InChI Key: FURXDDVXYNEWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Irganox 858 is a chemical reagent from the trusted Irganox brand, a comprehensive lineup of antioxidants recognized for preventing thermo-oxidative degradation in organic substrates . As a sterically hindered phenolic antioxidant, its primary research application is in stabilizing polymers and plastics during high-temperature processing and throughout their service life . These antioxidants function as primary, chain-breaking stabilizers, effectively donating a hydrogen atom to free radicals. This mechanism interrupts the destructive cycle of oxidation, thereby preserving the molecular weight, mechanical properties, and color of the material . Researchers utilize this compound to extend the long-term thermal stability of materials, making it a critical component in studies focused on material durability and performance . The product is also highly relevant in migration and swelling kinetics studies for food-contact plastics, where the behavior of additives is critical for safety assessments . Furthermore, computational studies on similar Irganox compounds help elucidate the Hydrogen Atom Transfer (HAT) mechanism, providing a theoretical foundation for its high antioxidant efficacy . This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to contact the manufacturer for the most detailed and technical information regarding this specific product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H61N5O2S B14140139 Irganox 858 CAS No. 992-53-0

Properties

CAS No.

992-53-0

Molecular Formula

C39H61N5O2S

Molecular Weight

664.0 g/mol

IUPAC Name

2,6-ditert-butyl-4-[[4-(3,5-ditert-butyl-4-hydroxyanilino)-6-octylsulfanyl-1,3,5-triazin-2-yl]amino]phenol

InChI

InChI=1S/C39H61N5O2S/c1-14-15-16-17-18-19-20-47-35-43-33(40-25-21-27(36(2,3)4)31(45)28(22-25)37(5,6)7)42-34(44-35)41-26-23-29(38(8,9)10)32(46)30(24-26)39(11,12)13/h21-24,45-46H,14-20H2,1-13H3,(H2,40,41,42,43,44)

InChI Key

FURXDDVXYNEWJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=NC(=NC(=N1)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)NC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Mechanistic Investigations of Irganox 858 As a Polymer Stabilizer

Free Radical Scavenging Pathways of Hindered Phenols in Irganox 858

The primary antioxidant function of this compound is derived from its two sterically hindered phenolic groups. basf.comvinatiorganics.com These groups interrupt the auto-oxidation cycle of polymers by scavenging chain-propagating free radicals. The principal mechanism is Hydrogen Atom Transfer (HAT). nih.govresearchgate.net

During polymer degradation, highly reactive peroxyl (ROO•) and alkyl (R•) radicals are formed. The hindered phenol (B47542) moiety (Ar-OH) in this compound donates its phenolic hydrogen atom to these radicals, neutralizing them and forming a stable, non-radical species (ROOH or RH). partinchem.com This process terminates the degradation chain reaction. vinatiorganics.com

The key to this function is the stability of the resulting phenoxy radical (Ar-O•). The bulky di-tert-butyl groups adjacent to the hydroxyl group provide significant steric hindrance. vinatiorganics.com This steric shielding prevents the phenoxy radical from initiating new degradation chains, rendering it relatively inert. The phenoxy radical is further stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This stabilized radical can then participate in terminating a second free radical, enhancing its efficiency.

Table 1: Hydrogen Atom Transfer (HAT) Mechanism of Hindered Phenols

StepReactantsProductsDescription
1 Ar-OH (Hindered Phenol) + ROO• (Peroxyl Radical)Ar-O• (Phenoxy Radical) + ROOH (Hydroperoxide)The hindered phenol donates a hydrogen atom to a peroxyl radical, terminating the radical and forming a stable hydroperoxide. partinchem.com
2 Ar-O• (Phenoxy Radical) + ROO• (Peroxyl Radical)Non-radical productsThe stabilized phenoxy radical reacts with a second peroxyl radical to form stable, non-radical products.

This chain-breaking donation of hydrogen atoms is the fundamental pathway by which the hindered phenol components of this compound provide primary antioxidant protection to polymers. welltchemicals.comresearchgate.net

Hydroperoxide Decomposition Mechanisms and Secondary Antioxidant Functionalities

While primary antioxidants scavenge free radicals, they generate hydroperoxides (ROOH) as byproducts. energiforsk.se These hydroperoxides are thermally and photolytically unstable and can decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, initiating new degradation chains. energiforsk.sespecialchem.com Therefore, the decomposition of hydroperoxides into non-radical products is crucial for long-term polymer stability.

This is the role of secondary antioxidants. basf.com Hindered phenols themselves are not effective hydroperoxide decomposers. partinchem.com However, this compound is a multifunctional antioxidant that contains a thioether linkage (-S-). nih.govgoogle.com Thioether compounds act as effective secondary antioxidants by decomposing hydroperoxides into stable, non-radical products, such as alcohols. basf.combasf.com

The thioether group in this compound reacts with hydroperoxides in a series of oxidation steps, converting them into harmless species and preventing the autocatalytic acceleration of degradation. specialchem.com The combination of a hindered phenol (primary antioxidant) and a thioether (secondary antioxidant) within the same molecule creates a synergistic effect, where the primary antioxidant scavenges radicals and the secondary antioxidant removes the problematic hydroperoxide byproducts. researchgate.net

Table 2: Comparison of Primary and Secondary Antioxidant Functions in this compound

FunctionActive MoietyMechanismTarget SpeciesByproduct
Primary Antioxidant Hindered PhenolRadical Scavenging (HAT)Peroxyl (ROO•), Alkyl (R•) radicalsHydroperoxides (ROOH)
Secondary Antioxidant ThioetherHydroperoxide DecompositionHydroperoxides (ROOH)Stable, non-radical products (e.g., alcohols)

This dual functionality makes this compound a highly efficient stabilizer, particularly for long-term thermal stability. basf.com

Molecular-Level Interactions with Polymer Substrates

The effectiveness of any polymer additive, including this compound, is highly dependent on its physical interaction with the host polymer. Key factors include its solubility, compatibility, and mobility within the polymer matrix.

The molecular structure of this compound is designed for good compatibility with polyolefin substrates like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). The long octyl chain attached to the thioether group enhances its organophilic character, promoting better dispersion and solubility in the non-polar polymer matrix. nih.govntnu.no Proper dispersion is critical to ensure that the antioxidant is available to intercept free radicals and hydroperoxides wherever they form within the bulk material.

Conversely, the relatively high molecular weight of this compound helps to reduce its volatility and migration. researchgate.net Low volatility is essential to prevent the loss of the stabilizer during high-temperature processing, while low migration ensures it remains within the polymer during its service life, providing long-term protection. researchgate.net The interaction can be influenced by the physical state of the polymer; for instance, swelling of the polymer by a solvent or simulant can increase additive mobility and migration. bme.hu

Table 3: Factors Influencing this compound-Polymer Interaction

FactorInfluence on StabilizationRationale
Solubility/Compatibility HighEnsures uniform distribution throughout the polymer matrix, preventing localized degradation. The octylthio group enhances compatibility in polyolefins.
Molecular Weight HighReduces volatility during high-temperature processing and minimizes migration out of the polymer over time.
Dispersion HighMaximizes the availability of the antioxidant to react with degradation-initiating species.
Polymer Morphology SignificantThe crystalline and amorphous regions of a semi-crystalline polymer can affect the localization and mobility of the additive.

The physical retention and molecular-level distribution of this compound are as crucial to its function as its chemical reactivity.

Influence on Polymer Cross-linking Processes

Cross-linking is a process used to improve the mechanical, thermal, and chemical resistance properties of polymers by forming a three-dimensional network. nih.gov Common methods, such as those initiated by peroxides or radiation, proceed via a free-radical mechanism. mdpi.com

The primary function of this compound is to scavenge free radicals. vinatiorganics.com This inherent reactivity can lead to an interaction with the cross-linking process. The radicals generated by the peroxide initiator (e.g., di-tert-butyl peroxide) to create cross-links can be inadvertently intercepted and terminated by the hindered phenol antioxidant. mdpi.com

This competition for free radicals can have several consequences:

Reduced Cross-link Density: By scavenging some of the radicals intended for cross-linking, this compound can lower the final cross-link density or gel content of the polymer. diva-portal.org

Increased Induction Time: The antioxidant may delay the onset of the cross-linking reaction.

Consumption of Antioxidant: A portion of the antioxidant is consumed during the cross-linking step, which may reduce the amount available for long-term stabilization of the final product.

Therefore, when formulating a cross-linkable polymer system, the type and concentration of the antioxidant must be carefully balanced against the requirements of the cross-linking reaction to achieve both the desired degree of cross-linking and sufficient long-term stability.

Table 4: Potential Influence of this compound on Radical-Based Cross-linking

ParameterPotential EffectMechanism
Cross-link Density DecreaseScavenging of polymer radicals by the hindered phenol moiety before they can form cross-links.
Cure Rate DecreaseInhibition of the initial free-radical reactions, potentially extending the time needed to achieve full cross-linking.
Antioxidant Level DecreaseConsumption of the antioxidant through reaction with the radicals generated by the cross-linking initiator.

Research on Irganox 858 in Specific Polymer Systems

Stabilization of Polyolefins (Polyethylene, Polypropylene)

Irganox 858 is identified as a suitable antioxidant for stabilizing ethylene-based polymers against environmental and thermal degradation. google.com Its primary function is to protect the polymer from oxidative degradation throughout its service life. google.com

The incorporation of an antioxidant is crucial for maintaining the properties of polyolefins during high-temperature processing steps like extrusion and molding. The stability of compositions containing polyethylene (B3416737) can be evaluated using methods like Differential Scanning Calorimetry (DSC) to measure the isothermal induction time, which indicates the resistance to oxidation at elevated temperatures (e.g., 200°C). google.com While this compound is listed as a suitable stabilizer for this purpose, specific data on its performance in maintaining melt flow or preventing discoloration during processing was not available in the provided search results. google.com

For long-term service life, antioxidants are added to polyolefins in sufficient quantities to ensure stability, typically in concentrations ranging from 0.0025 to 1 percent by weight. google.com Research on a medium molecular weight hindered phenol (B47542), identified as this compound, evaluated its effect on the electrical properties of polyethylene under conditions that simulate long-term stress. vdoc.pub One study investigated the Inclined-plane Tracking Voltage (lTV), a measure of electrical breakdown resistance on the surface of the polymer. vdoc.pub

The results indicated that while the base polyethylene had a certain lTV, the addition of this compound resulted in a different value, highlighting the antioxidant's impact on the final properties of the material. vdoc.pub

Table 1: Effect of this compound on Electrical Properties of Polyethylene

Polymer BaseAntioxidant TypeAntioxidant NameInclined-plane Tracking Voltage (lTV) in kV
Polyethylene MFI 3.0Medium molecular weight hindered phenolThis compound3.0

Processing Stability Enhancement

Applications and Performance in Vinyl Fluoride (B91410) Polymers

Vinyl fluoride polymers, such as polyvinyl fluoride, are known for their excellent hardness, chemical resistance, and weather resistance. However, they suffer from poor thermal stability near their melting point, leading to rapid discoloration and degradation. google.com

A key application of this compound is in the stabilization of these vinyl fluoride polymers. google.com Research has shown that using an organic antioxidant like this compound, which has a boiling point higher than the polymer's melting point, in combination with an alkali metal formate (B1220265), provides a synergistic stabilizing effect. This allows the polymer to be molded or laminated at high temperatures without significant degradation, resulting in finished products free from discoloration. google.com

Table 2: Performance of this compound in Vinyl Fluoride Polymers

Polymer SystemProblemSolutionObserved Improvement
Vinyl Fluoride Polymers (e.g., Polyvinyl Fluoride)Poor thermal stability, discoloration, and degradation near melting point.Combination of an alkali metal formate and an organic antioxidant (this compound).Improved thermal stability, enabling high-temperature processing without discoloration. google.com

Research in Elastomers and Synthetic Fibers

The use of this compound has been documented in applications involving synthetic fibers. google.com Specifically, it is cited as a suitable antioxidant in copolyester compositions designed for treating textile materials. The inclusion of such antioxidants is intended to improve the properties and durability of the treated fabrics. google.com While antioxidants as a class are widely used in elastomers, specific research detailing the performance of this compound in rubber or other elastomers was not found in the searched documents.

Potential in Other Thermoplastic Matrices (e.g., Polyacetals, Thermoplastic Polyurethanes)

This compound is cataloged in spectral libraries alongside various polymers, including polyacetals. scribd.comraman-spectra.com This inclusion suggests its relevance as a reference material or potential additive for this class of engineering thermoplastics. However, specific research studies detailing its performance or application in either polyacetals or thermoplastic polyurethanes were not identified in the search results.

Compound Names Mentioned

Degradation Pathways and Longevity Studies of Irganox 858 and Stabilized Polymers

Degradation Products and Transformation Chemistry of Irganox 858

Identification of Oxidative and Hydrolytic Transformation Products

There is no specific information available in the searched literature detailing the oxidative and hydrolytic transformation products of this compound. For related phenolic antioxidants like Irganox 1010, degradation is known to proceed via oxidation of the phenolic group to form quinone-type structures and hydrolysis of its ester linkages. researchgate.netexcelplas.comosti.gov Given the structure of this compound, one could hypothesize potential degradation at the phenolic hydroxyl groups, the thioether linkage (oxidation to sulfoxide (B87167) and sulfone), and potential hydrolysis of the amino-triazine bonds, but this remains speculative without experimental evidence.

Formation of Chromophores and Discoloration Phenomena

No studies were found that specifically investigate chromophore formation and discoloration resulting from the degradation of this compound. In other phenolic antioxidants, the formation of quinoid structures is a known cause of discoloration. nih.gov The complex aromatic structure of this compound, containing multiple chromophoric groups, suggests that its degradation could lead to color changes, but specific data is absent. nih.gov

Impact of Environmental Stressors on this compound Performance

Thermal Aging and Thermo-oxidative Degradation

A patent from 1971 mentions the use of this compound to improve the heat stability of vinyl fluoride (B91410) polymers, indicating its function as a thermal stabilizer. google.com However, the document does not provide data on its degradation mechanism or performance under long-term thermal aging. General literature confirms that antioxidants are crucial for protecting polymers against thermo-oxidative degradation during processing and service life. basf.combasf.com

Photo-oxidative Degradation and UV Exposure Effects

There is no specific research available on the photo-oxidative degradation of this compound or the effects of UV exposure on its performance. The combined action of light and oxygen is a major factor in the degradation of polymers, causing chain scission and embrittlement. psu.edunih.gov Antioxidants are known to be consumed while protecting the polymer from these effects, but the specific pathways for this compound have not been documented. wordpress.com

Influence of Aqueous Media

No studies were identified that examine the influence of aqueous media on the degradation of this compound. Research on other antioxidants, like Irganox 1010, shows that exposure to aqueous media, especially chlorinated water, can accelerate antioxidant depletion and lead to the formation of various degradation products. researchgate.net The rate of degradation can be influenced by factors such as pH and temperature. researchgate.net However, without specific studies on this compound, its stability and transformation in aqueous environments remain unknown.

Assessment of Long-Term Durability and Lifetime Prediction of Stabilized Polymers

The primary function of an antioxidant like this compound is to protect polymers from thermo-oxidative degradation, thereby extending their service life. basf.com The assessment of long-term durability and the prediction of a polymer's lifetime are crucial for applications where reliability over extended periods is paramount. These assessments typically involve accelerated aging tests and the application of kinetic models.

Detailed Research Findings:

Publicly accessible, detailed research studies focusing exclusively on the long-term durability and lifetime prediction of polymers stabilized solely with this compound are limited. However, the principles of polymer degradation and stabilization provide a framework for understanding its potential performance. The effectiveness of an antioxidant is evaluated by monitoring changes in the polymer's physical and chemical properties over time under stress conditions such as elevated temperatures.

Methods for lifetime prediction often rely on the Arrhenius model, which relates the rate of degradation to temperature. kpi.uamdpi.comnih.gov By conducting experiments at several high temperatures, researchers can extrapolate the data to predict the material's lifespan at normal service temperatures. vjs.ac.vn For a polymer stabilized with this compound, this would involve measuring a critical property (e.g., tensile strength, elongation at break, or oxidative induction time) during accelerated aging and determining the time it takes to reach a predefined failure point.

One study on the thermal degradation of low-density polyethylene (B3416737) (LDPE) due to laser action investigated the stabilizing effect of several triazine-based antioxidants, including one chemically identified as 2,4-bis(n-octyl-thio)-6-(4-hydroxy-3,5,di-t-butyl-aniline)-1,3,5-triazine, which has a similar structure to this compound. researchgate.net The study used chemiluminescence to estimate the antioxidant's ability to retard oxidative degradation under severe conditions, which is a key parameter for assessing long-term stability. researchgate.net However, specific quantitative data for lifetime prediction was not provided in the abstract.

Data on Polymer Durability with this compound

A patent from 1971 describes the use of this compound to improve the heat stability of vinyl fluoride polymers. google.com While the patent establishes the compound's function, it does not provide the detailed, long-term aging data required for modern lifetime prediction models. Without dedicated studies, a specific data table on the lifetime prediction of polymers stabilized with this compound cannot be generated. General data for related antioxidants show that the lifetime can be predicted by plotting the time to failure against the inverse of the aging temperature, but applying this directly to this compound would be speculative.

Mechanisms of Additive Loss (Volatilization, Migration, Extraction)

The long-term effectiveness of an antioxidant is not only determined by its chemical efficiency in neutralizing radicals but also by its physical persistence within the polymer matrix. researchgate.net The loss of the additive from the polymer over time is a critical factor that can lead to premature failure of the material. The primary mechanisms for this physical loss are volatilization, migration, and extraction.

Volatilization: Volatilization is the loss of the additive from the polymer surface into the atmosphere. This mechanism is particularly relevant for low molecular weight additives used at high temperatures. This compound is a high molecular weight antioxidant, a characteristic that generally leads to lower volatility. thegoodscentscompany.com For instance, the related antioxidant Irganox 1010 is described as a non-volatile solid, suggesting that high molecular weight hindered phenolic antioxidants are designed to minimize loss through evaporation. scribd.com While specific vapor pressure data for this compound is not readily available, its high molecular weight implies that loss due to volatilization is likely to be low compared to smaller antioxidant molecules, especially under normal service conditions.

Migration: Migration is the diffusion of the additive from the bulk of the polymer to its surface. researchgate.netdiva-portal.org This process is governed by the additive's diffusion coefficient in the polymer, its solubility in the polymer matrix, and the temperature. diva-portal.org Once at the surface, the additive can be lost through volatilization or extraction. The rate of migration is influenced by the polymer's morphology; for example, diffusion is generally slower in crystalline regions than in amorphous regions. bme.hu Studies on other Irganox-type antioxidants show that migration increases with temperature. researchgate.net For example, the migration of Irganox 1010 and Irgafos 168 from medium-density polyethylene was found to increase at higher temperatures and lower pH in aqueous environments. researchgate.netbme.hu

Extraction: Extraction occurs when the polymer comes into contact with a liquid (like water, oils, or solvents) that can dissolve the antioxidant, pulling it out of the material. researchgate.netoup.com The rate of extraction depends on the solubility of the antioxidant in the contacting liquid and the rate of migration of the additive to the polymer surface. researchgate.net The chemical structure of this compound, which includes long alkylthio chains, suggests it is lipophilic and would have low solubility in aqueous environments but potentially higher solubility in fatty or oily substances. Research on other antioxidants confirms that migration into oily simulants is significantly higher than into aqueous ones. researchgate.net

Research Findings on this compound Additive Loss:

Specific experimental data quantifying the rates of volatilization, migration, and extraction for this compound are not available in the reviewed scientific literature. To generate precise data, studies would be required to measure the concentration of this compound in a polymer over time when exposed to different environmental conditions (e.g., high temperature for volatilization, contact with various food simulants for migration/extraction).

Interactive Data Table: Factors Influencing Additive Loss

While quantitative data for this compound is unavailable, the following table outlines the general principles and influencing factors for the loss of high molecular weight antioxidants of its class.

MechanismInfluencing FactorsExpected Impact on this compound Loss
Volatilization Molecular Weight, Temperature, Air Flow at SurfaceLow : Due to high molecular weight. Increases with temperature.
Migration Temperature, Polymer Crystallinity, Additive Concentration, Molecular WeightModerate to Low : Slower than smaller molecules. Increases with temperature and in less crystalline polymers.
Extraction Contacting Liquid (Solvent), Temperature, Exposure TimeVariable : Low in aqueous media. Potentially higher in non-polar liquids (oils, fats). Increases with temperature.

Analytical Methodologies for Irganox 858 Research

Extraction Techniques from Polymer Matrices

The initial and critical step in the analysis of Irganox 858 is its effective extraction from the host polymer. Various techniques have been developed to achieve high recovery rates while minimizing degradation of the analyte and reducing solvent consumption and extraction time.

Supercritical Fluid Extraction (SFE) is a powerful technique for the extraction of additives like this compound from polymeric materials. acs.orgvt.edu This method utilizes a fluid, most commonly carbon dioxide (CO2), at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. acs.orgvt.edu The high diffusivity and low viscosity of supercritical fluids facilitate efficient penetration into the polymer matrix. acs.org

The efficiency of SFE is influenced by several parameters, including pressure, temperature, and the use of modifiers. For phenolic compounds, SFE is often conducted at temperatures ranging from 25 to 120 °C and pressures from 8 to 65.6 MPa. mdpi.comresearchgate.net The addition of a co-solvent, or modifier, such as methanol (B129727) or ethanol, can significantly enhance the extraction efficiency of polar compounds like phenolic antioxidants. mdpi.comoup.com For instance, the use of 10% methanol-modified CO2 has been shown to be more efficient than pure CO2 for extracting Irganox additives from poly(methylmethacrylate) (B3431434) (PMMA). oup.com The selection of optimal SFE conditions is crucial; for example, in the extraction of phenolic compounds from sage, a pressure of 297.52 bar and a temperature of 44.39 °C were found to be optimal. mdpi.com

Table 1: Supercritical Fluid Extraction (SFE) Parameters for Phenolic Antioxidants

Parameter Range/Value Source
Temperature 25–120 °C mdpi.comresearchgate.net
Pressure 8–65.6 MPa mdpi.comresearchgate.net
Modifier Methanol, Ethanol mdpi.comoup.com
Modifier Concentration 5-15% (v/v) mdpi.comoup.com

This table is interactive. Users can sort and filter the data.

Enhanced Solvent Extraction (ESE), also known as Pressurized Liquid Extraction (PLE) or accelerated solvent extraction, is another widely used technique for extracting polymer additives. nih.govfms-inc.comunirioja.eslabmate-online.com This method employs conventional solvents at elevated temperatures (above their atmospheric boiling points) and pressures to maintain the liquid state. fms-inc.comthermofisher.comanaliticaweb.com.br These conditions enhance extraction kinetics, leading to faster and more efficient extraction compared to traditional methods like Soxhlet. fms-inc.comlabmate-online.comanaliticaweb.com.br

A common approach for extracting additives from polyethylene (B3416737) involves using a mixture of isopropanol (B130326) and cyclohexane. nih.govfms-inc.comlabmate-online.com For instance, a mixture of 95:5 2-propanol/cyclohexane at 120°C has been successfully used for the PLE of antioxidants from high-density polyethylene (HDPE). fms-inc.comlabmate-online.com The process typically involves milling the polymer to increase surface area, followed by extraction in multiple cycles to ensure high recovery. fms-inc.comlabmate-online.com The choice of solvent is critical; it should dissolve the additives without dissolving the polymer itself. thermofisher.com Adding a small amount of a solvent that swells the polymer, like cyclohexane, can improve extraction efficiency. thermofisher.com

Table 2: Pressurized Liquid Extraction (PLE) Conditions for Antioxidants from Polyethylene

Parameter Condition Source
Solvent System 2-Propanol/Cyclohexane (95:5) fms-inc.comlabmate-online.com
Extraction Temperature 120 °C fms-inc.comlabmate-online.com
Extraction Time 20 minutes fms-inc.comlabmate-online.com
Number of Cycles 3 fms-inc.comlabmate-online.com

This table is interactive. Users can sort and filter the data.

Ultrasonic extraction is a simpler and faster alternative to some traditional extraction methods. psu.edu This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which collapse near the sample surface, enhancing mass transfer and accelerating the extraction process. mdpi.com

For the extraction of antioxidants from polyethylene films, ultrasonic extraction with chloroform (B151607) at 60°C has proven effective. psu.edu The extraction time is a critical parameter and depends on the specific additive. For example, complete recovery of Irgafos 168 from a 25 mm thick medium-density polyethylene film was achieved in 15 minutes, while the larger molecule, Irganox 1010, required 45 minutes under the same conditions. psu.edu The efficiency of ultrasonic extraction is also influenced by the solvent choice, with dichloromethane (B109758) and limonene (B3431351) showing high recovery percentages for Irgafos P-168 from a polypropylene (B1209903)/polyethylene composite. mdpi.com

Table 3: Ultrasonic Extraction Times for Antioxidants from Polyethylene

Antioxidant Extraction Time (at 60°C) Source
Irgafos 168 15 minutes psu.edu
Irganox 1010 45 minutes psu.edu

This table is interactive. Users can sort and filter the data.

Enhanced Solvent Extraction (ESE) and Pressurized Liquid Extraction (PLE)

Chromatographic Separation and Detection Methods

Following extraction, the resulting solution containing this compound and potentially other additives and degradation products must be analyzed. Chromatographic techniques are indispensable for separating these components and enabling their individual quantification and identification.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile polymer additives like this compound. oup.comnih.govlcms.czchalmers.selcms.cz Reversed-phase HPLC, often using a C18 or C8 column, is frequently employed for the separation of these compounds. oup.comchalmers.semdpi.com

A variety of detectors can be coupled with HPLC for the analysis of Irganox compounds. Ultraviolet (UV) detection is widely used, with wavelengths around 280 nm being common for phenolic antioxidants. psu.eduresearchgate.netresearchgate.net Refractive Index (RI) detectors have also been utilized. researchgate.net For more definitive identification and structural elucidation, Mass Spectrometry (MS) is the detector of choice. lcms.czlcms.czlcms.cz Electrospray ionization (ESI) in negative mode is particularly suitable for phenolic compounds like Irganox, which can be readily deprotonated. lcms.cz The use of a Gel Permeation Chromatography (GPC) column can be advantageous in LC-MS analysis to prevent the strong retention of Irganox on reversed-phase columns and allow for analysis under neutral mobile phase conditions. lcms.cz

Table 4: HPLC Methods for the Analysis of Irganox Additives

Column Type Mobile Phase Detector Source
C18 Acetonitrile/Water UV (254 nm) oup.com
C18, C8 Isopropyl Alcohol/Water UV chalmers.se
GPC (Shodex GF-310) Acetonitrile/Water ESI-MS (Negative) lcms.cz
XBridge Phenyl Acetonitrile/Ammonium (B1175870) Formate (B1220265) PDA, QDa-MS lcms.cz
LiChrospher RP-Select B THF/Acetonitrile RI, MS researchgate.net

This table is interactive. Users can sort and filter the data.

While HPLC is ideal for non-volatile additives, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile compounds, including degradation products of this compound. researchgate.netmdpi.comnih.govresearchgate.net The high temperature of the GC injector can cause thermal degradation of high-molecular-weight additives like Irganox 1010, but this can be used to advantage, as the resulting degradation pattern provides a characteristic fingerprint for its identification. nih.govresearchgate.net

GC-MS analysis has been used to identify various degradation products of phenolic antioxidants. researchgate.netmdpi.com For instance, the degradation of Irganox 1010 can yield products such as methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. nih.gov Similarly, the hydrolysis of Irgafos 168 can produce 2,4-di-tert-butylphenol. researchgate.net These degradation products can be identified by their mass spectra, providing valuable information about the aging and stability of the polymer. researchgate.netnih.gov

Table 5: Identified Degradation Products of Phenolic Antioxidants by GC-MS

Original Antioxidant Degradation Product Source
Irganox 1010 Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate nih.gov
Irganox 1010 2,6-di-tert-butyl-1,4-benzoquinone mdpi.com
Irganox 1010 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione mdpi.com
Irgafos 168 2,4-di-tert-butylphenol researchgate.netmdpi.com
Irganox 1076 2,4-di-tert-butylphenol researchgate.net

This table is interactive. Users can sort and filter the data.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF) for Complex Mixtures

Liquid Chromatography coupled with Mass Spectrometry stands as a powerful tool for the detection and identification of this compound within complex material extracts. This technique is particularly valuable in the analysis of extractables and leachables from polymeric materials used in sensitive applications like biomanufacturing.

In studies involving single-use bags for biomanufacturing, untargeted high-resolution LC-Orbitrap-MS/MS has been successfully utilized to identify this compound. hitachi-hightech.com The methodology for nonvolatile extractables involves chromatographic separation on a C18 column followed by detection with a high-resolution mass spectrometer. hitachi-hightech.com This approach allows for the confident identification of compounds based on their accurate mass and fragmentation patterns, even when present among numerous other substances. hitachi-hightech.com For instance, a typical analysis might employ a gradient elution program with mobile phases consisting of aqueous and organic solvents with additives like formic acid and ammonium formate to ensure efficient ionization. hitachi-hightech.com The mass spectrometer settings are optimized for high resolution (e.g., 70,000 for full scan MS) to distinguish between compounds with very similar masses. hitachi-hightech.com

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometry is another high-resolution technique used for identifying this compound in complex biological or environmental samples, such as extracts from fungal endophytes. An untargeted metabolomics approach using LC-QTOF-MS can reveal the presence of specific compounds in a crude extract. In one such study, this compound was identified with a specific retention time and mass-to-charge ratio (m/z).

The data below, derived from an LC-QTOF-MS analysis of a fungal extract, illustrates the specific parameters recorded for the identification of this compound.

LC-QTOF-MS Identification Data for this compound
Compound NameRetention Time (min)Measured m/zChemical Formula
This compound10.39664.46C₃₉H₆₁N₅O₂S

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for probing the chemical structure of this compound and monitoring its transformation during the stabilization of polymers.

Infrared (IR) Spectroscopy for Chemical Changes

Infrared (IR) spectroscopy is a key technique for observing chemical changes in polymers, particularly the degradation that antioxidants like this compound are designed to prevent. When polymers undergo thermo-oxidative degradation, characteristic chemical groups, such as carbonyls, are formed. IR spectroscopy can detect the appearance and growth of these groups.

Surface-specific IR techniques like Frustrated Multiple Internal Reflection (FMIR) and Attenuated Total Reflectance (ATR) are particularly useful. specialchem.comresearchgate.net These methods allow for the examination of the polymer's surface, which is often the initial site of weathering and degradation. specialchem.com For example, FMIR has been used to monitor the buildup of the surface carbonyl layer in weathered polyethylene samples. specialchem.com A quantitative measure of this degradation can be calculated by taking the ratio of the absorbance of the carbonyl peak (around 5.8 microns or 1720 cm⁻¹) to a reference methylene (B1212753) peak (around 7.3 microns or 1370 cm⁻¹). specialchem.com Studies using ATR-IR have shown that this carbonyl formation, indicative of oxidative damage, may be confined to the near-surface region of the material. researchgate.net

Elemental Analysis

Elemental analysis provides fundamental information about the composition of a substance. For the pure this compound compound, the elemental composition can be calculated from its chemical formula (C₃₉H₆₁N₅O₂S). However, in the context of polymer research, elemental analysis is more broadly applied to characterize the entire system.

In studies of complex extracts from polymer products, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is employed for trace elemental analysis. hitachi-hightech.com While this technique does not analyze the this compound molecule itself, it quantifies the elemental impurities that may be present alongside it and other additives in the final product. hitachi-hightech.com This is a critical component of quality control and safety assessment, as it can detect the presence of potentially harmful elements. hitachi-hightech.com In other contexts, fundamental elemental analysis is used to confirm the composition of newly synthesized copolymers for which this compound may be used as a stabilizing additive. google.com

Thermal Analysis for Polymer Stability Assessment

Thermal analysis techniques are indispensable for evaluating the effectiveness of antioxidants in enhancing the stability of polymers at elevated temperatures.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a fundamental method for assessing the thermal stability of polymers. e3s-conferences.org The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. gfzxb.orgresearchgate.net For polymers stabilized with this compound, TGA provides critical data on the temperatures at which thermal decomposition begins. researchgate.net

The resulting TGA curve, a plot of mass versus temperature, reveals the onset temperature of degradation and the temperature of maximum decomposition rate. e3s-conferences.org When conducted in an air or oxygen atmosphere, the method assesses thermal-oxidative stability, which is directly related to the performance of the antioxidant. e3s-conferences.org A higher decomposition temperature in a stabilized polymer compared to an unstabilized one indicates the effectiveness of the antioxidant package. The analysis can also provide information on physical phenomena like desorption and the content of inorganic fillers in a polymer composite. e3s-conferences.orgscribd.com

Conceptual TGA Data for a Polymer Sample
ParameterDescriptionExample Value (Stabilized Polymer)
Tonset (°C)Temperature at which significant mass loss begins.450 °C
Tpeak (°C)Temperature at the maximum rate of decomposition (from the derivative curve, DTG).475 °C
Residual Mass (%)Percentage of mass remaining at the end of the analysis (e.g., at 600°C).< 1%

Differential Scanning Calorimetry (DSC) and Chemiluminescence (CL) for Oxidative Induction Time (OIT)

Differential Scanning Calorimetry (DSC) is a widely used technique to determine the Oxidative Induction Time (OIT) of a polymer, which is a direct measure of its resistance to thermo-oxidative degradation. specialchem.comintertek.com The OIT test is a powerful tool for assessing the performance and remaining lifetime of antioxidants like this compound in a polymer matrix. intertek.commeasurlabs.com

The OIT measurement is typically performed under isothermal conditions. specialchem.com A small sample of the polymer is heated to a specified high temperature (e.g., 180-220°C) under an inert nitrogen atmosphere. hitachi-hightech.comspecialchem.com Once the temperature has stabilized, the atmosphere is switched to pure oxygen. intertek.com The DSC instrument measures the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation of the polymer, which is observed as a sharp increase in the heat flow signal. mt.com A longer OIT value indicates greater stability and a higher concentration or effectiveness of the antioxidant. mt.com For example, a well-stabilized commercial polyethylene might exhibit an OIT of 3 to 6 minutes at 200°C. specialchem.com

Chemiluminescence (CL) is another technique used to evaluate oxidative stability and can be correlated with DSC-OIT results. csic.es The CL method measures the faint light emitted during the thermal decomposition of hydroperoxides formed during oxidation. csic.es A protocol combining CL measurements with OIT can be an effective way to assess antioxidant performance.

Typical Isothermal DSC-OIT Test Parameters hitachi-hightech.comspecialchem.com
ParameterCondition
InstrumentDifferential Scanning Calorimeter (DSC)
Sample Mass~5-10 mg
Initial AtmosphereNitrogen (Inert)
Test AtmosphereOxygen
Gas Flow Rate~40-50 mL/min
Isothermal Test Temperature180 - 220 °C

Synergistic and Antagonistic Effects in Multi Additive Systems

Synergism with Secondary Antioxidants (e.g., Phosphites, Thioesters)

Irganox 858, a primary antioxidant, exhibits significant synergistic effects when combined with secondary antioxidants like phosphites and thioesters. basf.com This combination is key to providing comprehensive protection against polymer degradation during processing and throughout the material's service life. btc-europe.combasf.com

Enhanced Process Stabilization and Long-Term Performance

The combination of this compound with secondary antioxidants leads to improved process stability, which includes the preservation of color and viscosity, as well as enhanced long-term thermal stability. btc-europe.combasf.com Phosphites are particularly effective during high-temperature processing, where they protect both the polymer and the primary antioxidant. basf.com Thioesters, on the other hand, are instrumental in improving long-term thermal stability when used in conjunction with phenolic antioxidants like this compound. basf.com This synergistic approach ensures the durability and extended shelf life of the final products. btc-europe.com

Mechanisms of Synergistic Interaction

The synergistic interaction between primary and secondary antioxidants stems from their complementary functions. basf.com Primary antioxidants, such as the sterically hindered phenols in this compound, are radical scavengers that interrupt the degradation process by reacting rapidly with free radicals. basf.com Secondary antioxidants, including phosphites and thioesters, function as hydroperoxide decomposers. additivesforpolymer.com They react with hydroperoxides to form non-radical products, thus preventing them from breaking down into new radicals that could further degrade the polymer. basf.comadditivesforpolymer.com This dual-action approach, where the primary antioxidant scavenges radicals and the secondary antioxidant decomposes hydroperoxides, is more effective than using either type of antioxidant alone. basf.com The regeneration of an oxidized antioxidant by another compound is another proposed mechanism for this synergy. researchgate.netmetu.edu.tr

Interactions with Other Stabilizer Classes (e.g., Hindered Amine Light Stabilizers, Metal Deactivators)

The interaction of this compound with other classes of stabilizers, such as Hindered Amine Light Stabilizers (HALS) and metal deactivators, is complex and can result in both synergistic and antagonistic effects.

Hindered Amine Light Stabilizers (HALS): HALS are highly effective against both thermo-oxidative and light-induced degradation. cnrs.fr They function through a complex set of reactions, including the scavenging of alkyl radicals by stable aminoxyl radicals. cnrs.fr While HALS are often combined with primary and secondary antioxidants, interactions can be antagonistic. cnrs.fr The acidic nature of some antioxidant degradation products can neutralize the basic HALS, reducing their effectiveness. cnrs.frresearchgate.net For instance, thioester antioxidants are known to antagonize the protective efficacy of HALS. cnrs.fr However, in some cases, synergistic effects have been reported between HALS and phenolic antioxidants. cnrs.frresearchgate.net The specific outcome depends on the chemical structures of the interacting stabilizers and the environmental conditions.

Metal Deactivators: Metal ions, often present from catalyst residues or fillers, can accelerate polymer degradation. mmu.ac.uk Metal deactivators are chelating agents that bind to these metal ions, preventing them from participating in detrimental oxidative reactions. mmu.ac.uk These additives often exhibit synergistic effects with primary antioxidants like those in the Irganox family, leading to superior oxidation stability. basf.com For example, some metal deactivators can function as both an antioxidant and a metal deactivator, providing dual protection. performanceadditives.us

Co-additive Effects on Additive Mobility and Retention

Research on Optimal Additive Formulations and Ratios

The development of optimal additive formulations involves carefully selecting the types and ratios of stabilizers to achieve the desired performance characteristics. Research has shown that the synergistic effects between primary and secondary antioxidants are highly dependent on their relative concentrations. For instance, studies on combinations of phosphites and HALS have demonstrated that the level of synergism varies with the molar ratio of the components, with different optimal ratios observed for melt processing versus thermal aging. cnrs.fr

Customized blends of antioxidants and other additives are often developed to provide tailored stabilization packages for specific polymers and applications. btc-europe.com These formulations aim to maximize synergistic effects while minimizing any potential antagonism.

Table 1: Examples of Synergistic Antioxidant Systems

Primary AntioxidantSecondary AntioxidantPolymer SystemObserved Effect
Hindered Phenol (B47542) (e.g., Irganox 1010)Thiosynergist (e.g., Seenox® 412S) & Metal DeactivatorPolyolefinImproved heat resistance and color stability. google.com
Hindered PhenolPhosphite (e.g., Irgafos 168)Polypropylene (B1209903)Synergistic effects in melt and thermal stabilization. cnrs.fr
Aromatic Amine (e.g., Irganox 5057)Hindered PhenolPolyurethane FoamsExcellent co-stabilization. performanceadditives.us

Advanced Research Directions and Future Outlook

Computational Chemistry and Modeling of Irganox 858 Mechanisms

Modern research is increasingly leveraging computational tools to gain a molecular-level understanding of antioxidant mechanisms, moving beyond empirical observation to predictive science. The future of this compound research lies heavily in the application of computational chemistry to unravel its complex stabilization pathways.

Detailed Research Findings: Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a powerful approach for studying the free-radical scavenging properties of phenolic compounds. nih.gov These methods allow researchers to calculate key thermodynamic and kinetic parameters that govern antioxidant activity. For phenolic antioxidants, the primary mechanisms of action are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govuj.edu.pl

Future research will involve applying DFT calculations to the specific molecular structure of this compound, which combines sterically hindered phenol (B47542) groups with a triazine core. Such studies would aim to:

Calculate Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a critical indicator of the antioxidant's ability to donate a hydrogen atom to a free radical via the HAT mechanism. nih.gov Modeling would predict the BDE for this compound, allowing for a theoretical comparison of its intrinsic reactivity against other antioxidants.

Determine Ionization Potential (IP) and Proton Affinity (PA): These parameters are crucial for understanding the SET-PT and SPLET mechanisms. uj.edu.pl Computational models can simulate these values in various solvent environments, predicting how the antioxidant mechanism of this compound might shift depending on the polarity of the polymer matrix.

Analyze Reaction Pathways: Molecular dynamics simulations can model the interaction between an this compound molecule and polymer radicals (e.g., alkyl or peroxyl radicals). This can elucidate the complete reaction pathway, identify transition states, and predict the structure and stability of the resulting antioxidant-derived radicals and transformation products. researchgate.net

By simulating these fundamental properties, researchers can build predictive models that link molecular structure to stabilization performance, accelerating the design of even more effective and specialized antioxidant systems.

Investigation of this compound in Sustainable Polymer Formulations

The global push towards a circular economy has intensified research into recycled and bio-based polymers. These sustainable materials present unique stabilization challenges, creating a significant area of investigation for high-performance antioxidants like this compound.

Recycled Materials: Polymers undergo thermal and oxidative degradation during their initial processing and service life, which consumes the original stabilizer package. mdpi.com Subsequent recycling steps, involving remelting and extrusion, introduce further thermal stress, which can lead to a significant decline in the mechanical and thermal stability of the recycled material. mdpi.combm-chemie.com

Research Focus: Future studies will focus on evaluating the efficacy of this compound in restabilizing various recycled polyolefins (e.g., rHDPE, rPP). Research has shown that adding a synergistic antioxidant system can effectively prevent thermal oxidation during the reprocessing of polymer waste. mdpi.com The goal is to determine how this compound can upgrade the quality of recyclates, enabling their use in more demanding, higher-value applications rather than downcycling. Investigations will assess its ability to preserve melt flow, color, and long-term mechanical properties in polymers that have undergone multiple heat histories.

Bio-based Polymers: Bio-based polymers, such as Polylactic Acid (PLA) and Polyhydroxyalkanoates (PHA), are emerging as sustainable alternatives to fossil-fuel-based plastics. mdpi.comgoodstartpackaging.com However, their processing windows and degradation behaviors differ significantly. PLA, for instance, requires careful heat management during processing, while the properties of PHA can vary based on the specific microorganisms and fermentation processes used in its production. goodstartpackaging.com

Research Focus: A key research direction is the systematic investigation of the compatibility and performance of this compound in these novel matrices. google.com Studies will explore its effectiveness in preventing degradation during the processing of PLA and PHA and in enhancing their long-term stability. mdpi.com This research is crucial for expanding the application range of bioplastics into durable goods where long service life is essential.

Development of Novel Analytical Approaches for Complex Polymer Systems

The increasing complexity of polymer formulations, which often contain multiple additives, degradation products, and contaminants, demands more sophisticated analytical techniques. Developing novel methods for the precise detection and quantification of this compound and its transformation products within a polymer matrix is a critical research frontier.

Detailed Research Findings: Traditional analytical methods are giving way to advanced, high-resolution techniques that offer greater speed, sensitivity, and specificity. researchgate.net Modern liquid chromatography techniques are particularly well-suited for analyzing high-molecular-weight, low-volatility antioxidants. lcms.cz

Ultra-High-Performance Liquid Chromatography (UHPLC): Transferring methods from conventional HPLC to UHPLC systems dramatically shortens analysis times and improves resolution. lcms.cz Coupling UHPLC with advanced detectors like Photodiode Array (PDA) and mass spectrometry (MS) allows for the simultaneous quantification and identification of additives and their impurities. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like LC coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) are highly effective for analyzing Irganox compounds. sciex.comwordpress.com These methods provide unambiguous identification through molecular ion and fragment ion data, enabling the detection of not only the parent additive but also its oxidative degradation products.

Gel Permeation Chromatography (GPC)-MS: For complex mixtures, combining GPC with MS detection is a powerful approach. Using a GPC column can prevent the strong adsorption of phenolic antioxidants that sometimes occurs with standard reversed-phase columns, leading to better peak shape and more reliable identification. lcms.cz

The following table summarizes advanced analytical techniques applicable to the study of this compound in polymers.

Analytical TechniquePrincipleAdvantages for this compound Analysis
UHPLC-PDA-MS Combines the high-speed, high-resolution separation of UHPLC with UV-Vis detection (PDA) for quantification and mass spectrometry (MS) for definitive identification.Provides rapid analysis, quantifies based on UV absorbance, and confirms identity and detects impurities/degradation products via mass-to-charge ratio. lcms.cz
LC-MS/MS (QTRAP) Uses liquid chromatography for separation followed by two stages of mass analysis for highly selective and sensitive detection of specific parent-to-daughter ion transitions.Offers exceptional sensitivity and specificity, allowing for trace-level detection in complex matrices like food simulants and enabling precise quantification. sciex.com
GPC-MS Separates molecules based on their size in solution (hydrodynamic volume) followed by mass spectrometry detection.Overcomes issues of strong column retention common with phenolic antioxidants, enabling clear identification and analysis of high molecular weight additives. lcms.cz
ToF-SIMS A highly surface-sensitive technique that uses a primary ion beam to desorb and ionize molecules from the very top surface layer, which are then analyzed by a time-of-flight mass spectrometer.Ideal for analyzing surface phenomena like additive blooming or discoloration without sample extraction, providing molecular information directly from the polymer surface. tascon.eu

Future work will focus on creating comprehensive libraries of mass spectra for this compound and its expected transformation products to facilitate their rapid identification in non-target screening of polymer extracts. wordpress.com

Understanding Additive-Polymer Interactions at the Nanoscale

The macroscopic performance of a polymer is dictated by its microscopic and nanoscopic structure. Understanding how this compound is distributed within the polymer matrix at the nanoscale is crucial for optimizing its efficiency and predicting its long-term behavior.

Detailed Research Findings: Advanced microscopy techniques are now capable of visualizing polymer morphology and the distribution of different phases with nanometer-scale resolution.

Atomic Force Microscopy (AFM): AFM is a powerful tool for characterizing polymer surfaces. In addition to providing a 3D topographic map, AFM can operate in a phase imaging mode. Phase images are sensitive to variations in material properties like viscoelasticity and adhesion. pstc.org This allows researchers to distinguish between the harder, crystalline regions and the softer, amorphous regions of a semi-crystalline polymer. Future research will apply AFM phase imaging to visualize how this compound distributes between these phases. It is hypothesized that additives are often excluded from the tightly packed crystalline domains and reside primarily in the amorphous regions, which directly impacts their accessibility to radicals and their potential to migrate. bme.hu

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the internal structure of a polymer. researchgate.net By using staining agents that selectively interact with either the polymer or the additive, or by leveraging differences in electron density, TEM can potentially be used to map the location of antioxidant-rich domains within the polymer bulk.

Investigating these nanoscale interactions will help clarify the relationship between polymer morphology (e.g., degree of crystallinity) and antioxidant effectiveness. bme.huresearchgate.net Such knowledge can guide the development of polymer grades and processing conditions that maximize the retention and efficiency of this compound.

Strategies for Minimizing Additive Loss and Promoting Retention

The migration and loss of antioxidants from the polymer matrix is a significant concern, as it reduces the long-term durability of the product and can be problematic in applications with direct contact, such as food packaging. mdpi.com Future research is focused on advanced strategies to anchor this compound within the polymer, ensuring its permanence and sustained performance.

Detailed Research Findings: Several innovative approaches are being explored to combat additive migration.

High Molecular Weight: A fundamental strategy is the use of additives with higher molecular weights, as their larger size physically hinders their diffusion through the polymer matrix. forgeway.com this compound, with its molecular weight of 664.0 g/mol , already possesses an advantage in this regard compared to smaller antioxidants.

Covalent Grafting: A more robust approach is to create a covalent chemical bond between the antioxidant and the polymer backbone. nih.gov This can be achieved by modifying the antioxidant with a reactive functional group that can participate in the polymerization process or be grafted on in a post-polymerization step. Research into reactive derivatives of phenolic antioxidants is a promising field. forgeway.com Future work could explore the synthesis of a reactive form of this compound, effectively making it a permanent part of the polymer structure and eliminating migration.

Encapsulation: Microencapsulation involves entrapping the antioxidant within a carrier material, such as a hydrogel or another polymer, to form microscopic particles. uminho.ptnih.gov This technique can protect the additive during high-temperature processing and control its release over time. researchgate.net Research could investigate the encapsulation of this compound using techniques like spray-drying or freeze-drying with bio-based wall materials (e.g., maltodextrin, chitosan) to create a "slow-release" stabilization system, enhancing long-term stability and retention. uminho.ptpan.olsztyn.pl

These strategies represent a shift from simply blending additives to intelligently integrating them into the polymer system for maximum longevity and safety.

Q & A

Q. What analytical techniques are recommended for characterizing Irganox 858 in polymer matrices?

Researchers should employ a combination of spectroscopic, chromatographic, and thermal methods:

  • Spectroscopy : Raman spectroscopy (e.g., NICODOM Raman Library spectra for this compound ) and FTIR to identify functional groups.
  • Chromatography : HPLC or GC-MS for quantitative analysis in multicomponent systems, ensuring separation from interfering stabilizers .
  • Thermal Analysis : TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) to assess thermal stability and degradation thresholds .
  • Extraction Resistance Testing : Use solvent immersion protocols under controlled temperatures to evaluate leaching behavior .

Q. How can researchers ensure reproducibility in synthesizing or formulating this compound-containing materials?

  • Protocol Standardization : Document exact processing parameters (e.g., temperature, mixing duration, solvent ratios) to minimize batch-to-batch variability .
  • Purity Validation : Use NMR and mass spectrometry to confirm chemical identity and purity, referencing known spectra from technical data sheets .
  • Control Groups : Include unstabilized polymer samples to isolate this compound’s effects .

Q. What factors influence the extraction resistance of this compound in industrial applications?

Key variables include:

  • Polymer Compatibility : Hydrophobic polymers (e.g., polyethylene) enhance retention due to this compound’s low polarity .
  • Processing Conditions : High shear rates during extrusion may reduce dispersion uniformity, affecting leaching rates .
  • Environmental Stressors : pH, temperature, and solvent polarity in end-use environments must be replicated in lab testing .

Advanced Research Questions

Q. How should researchers design accelerated aging studies to evaluate this compound’s long-term efficacy?

  • Variable Selection : Simulate real-world conditions using elevated temperatures (Arrhenius model) and UV exposure chambers to accelerate oxidative degradation .
  • Data Collection Intervals : Monitor antioxidant depletion rates at regular intervals using HPLC to track concentration changes .
  • Control for Synergistic Effects : Co-stabilizers (e.g., phosphites) may alter degradation pathways; include combinatorial testing .

Q. How can thermodynamic models predict this compound’s migration behavior in polymer-food simulant systems?

  • Scatchard-Hildebrand Theory : Apply this model to estimate partition coefficients between polymers (e.g., polyethylene) and food simulants (e.g., isooctane) based on solubility parameters .
  • Validation : Compare model predictions with experimental migration data under equilibrium conditions, adjusting for temperature-dependent diffusion coefficients .

Q. What statistical approaches resolve discrepancies in antioxidant efficiency data across studies?

  • Error Source Analysis : Quantify uncertainties from instrumentation (e.g., HPLC calibration drift) and sample preparation (e.g., inhomogeneous mixing) .
  • Meta-Analysis : Use ANOVA or regression models to identify confounding variables (e.g., polymer crystallinity, additive concentrations) across datasets .
  • Replication Studies : Conduct cross-lab validation to isolate methodological vs. material-related inconsistencies .

Q. How do this compound’s stabilization mechanisms compare to other hindered phenol antioxidants (e.g., Irganox 1010 or 1098)?

  • Mechanistic Studies : Use ESR spectroscopy to compare radical-scavenging kinetics in controlled oxidation environments .
  • Efficiency Metrics : Measure induction periods via oxygen uptake tests under identical conditions to rank performance .
  • Structural Analysis : Correlate substituent groups (e.g., ester chains in this compound) with volatility and compatibility in diverse polymers .

Methodological Considerations

Q. What ethical and safety guidelines apply to handling this compound in laboratory settings?

  • Safety Protocols : Follow Material Safety Data Sheets (MSDS) for PPE requirements (e.g., gloves, goggles) and ventilation standards .
  • Waste Disposal : Adhere to local regulations for organic waste containing phenolic antioxidants to prevent environmental contamination .

Q. How should researchers document this compound-related data for peer-reviewed publication?

  • Data Transparency : Include raw datasets (e.g., TGA curves, chromatograms) in supplementary materials, with metadata on instrument settings .
  • Reproducibility Checklist : Detail synthesis protocols, aging conditions, and statistical software (e.g., R, Python packages) used for analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.